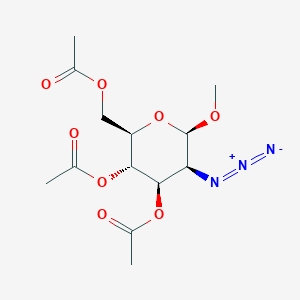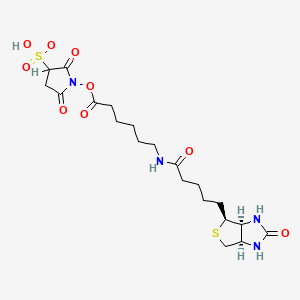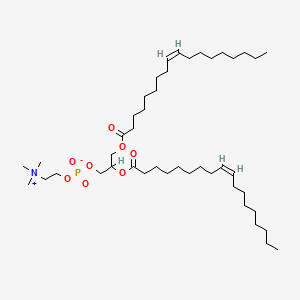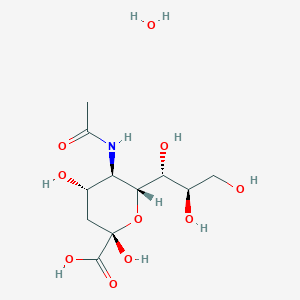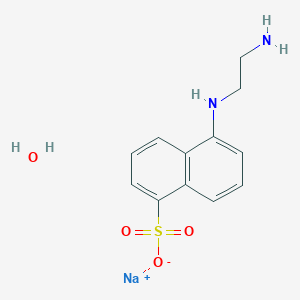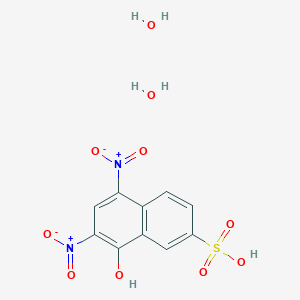
Flavianic acid dihydrate
描述
准备方法
Synthetic Routes and Reaction Conditions
Flavianic acid dihydrate is typically synthesized through the sulfonation and nitration of α-naphthol . The process involves the following steps:
Sulfonation: α-naphthol is dissolved in 25% fuming sulfuric acid and reacted at 125°C for 1 hour.
Nitration: The sulfonated product is then mixed with crushed ice and filtered. The filtrate is treated with concentrated nitric acid and heated at 50°C for 1.5 hours.
Recrystallization: The reaction mixture is allowed to stand at room temperature for 12 hours, filtered, and recrystallized with dilute hydrochloric acid to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
化学反应分析
Types of Reactions
Flavianic acid dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its nitro groups.
Substitution: The compound can participate in substitution reactions, particularly involving its sulfonic acid group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield amine derivatives .
科学研究应用
Flavianic acid dihydrate has several scientific research applications, including:
作用机制
The mechanism of action of flavianic acid dihydrate involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in analytical chemistry for the detection and quantification of specific metal ions .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the sulfonic acid group.
1-Naphthol-4-sulfonic acid: Similar in having a naphthol and sulfonic acid group but lacks the nitro groups.
5-Nitro-1-naphthol: Contains a nitro group and naphthol but lacks the sulfonic acid group.
Uniqueness
Flavianic acid dihydrate is unique due to its combination of nitro, hydroxyl, and sulfonic acid groups, which confer specific chemical reactivity and selectivity, especially in metal ion detection and organic synthesis .
属性
IUPAC Name |
8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S.2H2O/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h1-4,13H,(H,18,19,20);2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFZAQGXVYXOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018503 | |
| Record name | 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071679-18-9 | |
| Record name | 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


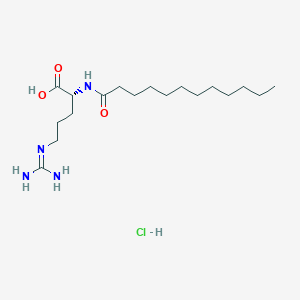
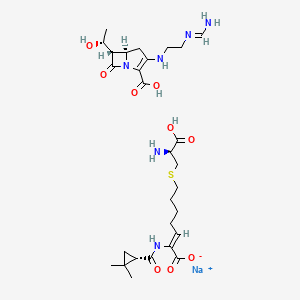
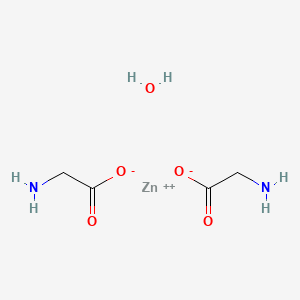
![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)
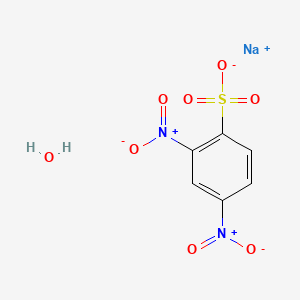
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)
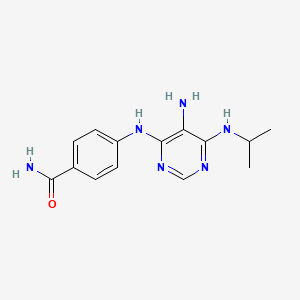
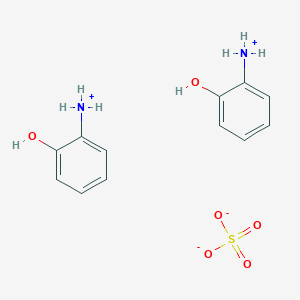
![[(1R,7R)-8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B8004070.png)
